molecular formula C20H9Br4NO3 B4942897 4,5,6,7-Tetrabromo-2-(4-phenoxyphenyl)isoindole-1,3-dione

4,5,6,7-Tetrabromo-2-(4-phenoxyphenyl)isoindole-1,3-dione

Cat. No.: B4942897
M. Wt: 630.9 g/mol
InChI Key: UTLPWUXQQQHQQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5,6,7-Tetrabromo-2-(4-phenoxyphenyl)isoindole-1,3-dione is a complex organic compound characterized by its isoindoline-1,3-dione core structure, substituted with bromine atoms and a phenoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrabromo-2-(4-phenoxyphenyl)isoindole-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold . The reaction conditions often include heating the reactants under reflux in a suitable solvent, such as toluene or xylene, and using a catalyst like p-toluenesulfonic acid to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrabromo-2-(4-phenoxyphenyl)isoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,5,6,7-Tetrabromo-2-(4-phenoxyphenyl)isoindole-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of dyes, pigments, and polymer additives.

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrabromo-2-(4-phenoxyphenyl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5,6,7-Tetrabromo-2-(4-phenoxyphenyl)isoindole-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenoxyphenyl group enhances its potential interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

4,5,6,7-tetrabromo-2-(4-phenoxyphenyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H9Br4NO3/c21-15-13-14(16(22)18(24)17(15)23)20(27)25(19(13)26)10-6-8-12(9-7-10)28-11-4-2-1-3-5-11/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTLPWUXQQQHQQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C(=C(C(=C4Br)Br)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H9Br4NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

630.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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